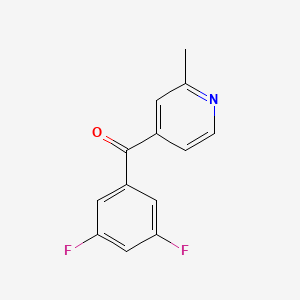

4-(3,5-Difluorobenzoyl)-2-methylpyridine

説明

特性

IUPAC Name |

(3,5-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO/c1-8-4-9(2-3-16-8)13(17)10-5-11(14)7-12(15)6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNLKUBLRLROBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Reaction:

$$

\text{2-methylpyridine} + \text{3,5-difluorobenzoyl chloride} \xrightarrow{\text{base, solvent}} \text{4-(3,5-Difluorobenzoyl)-2-methylpyridine}

$$

Detailed Preparation Methods

Acylation in Solution

- Dissolve 2-methylpyridine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Add triethylamine (TEA) or pyridine as a base to scavenge HCl.

- Cool the reaction mixture to 0–5°C to control exothermicity.

- Slowly add 3,5-difluorobenzoyl chloride under stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Quench the reaction, extract, and purify via recrystallization or chromatography.

| Parameter | Typical Values |

|---|---|

| Temperature | 0–25°C |

| Solvent | DCM, THF |

| Base | Triethylamine or pyridine |

| Reaction Time | 4–12 hours |

- Maintaining low temperature minimizes side reactions.

- Excess acyl chloride ensures complete acylation.

Continuous Flow Synthesis

Recent advancements include flow chemistry techniques , which improve reaction control, safety, and scalability.

- Enhanced heat transfer.

- Precise control of reaction parameters.

- Reduced reaction time and waste.

- Pump solutions of 2-methylpyridine and difluorobenzoyl chloride into a flow reactor.

- Use a suitable base (e.g., DIPEA) in the flow system.

- Collect and purify the product downstream.

Alternative Synthetic Approaches

While acylation of pyridine is the primary method, other routes include:

- Friedel–Crafts acylation of methylpyridine derivatives with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃), though this may lead to regioselectivity issues.

- Direct substitution reactions involving activated benzoyl derivatives, but these are less common due to lower selectivity.

Research Findings and Data Tables

Notes on Optimization and Purification

- Purification : Recrystallization from ethanol or ethyl acetate is common to obtain high-purity product.

- Characterization : Confirmed via NMR, IR, and mass spectrometry.

- Yield Optimization : Excess acyl chloride, controlled temperature, and efficient purification enhance yields.

Summary of Key Points

| Aspect | Details |

|---|---|

| Primary Method | Acylation of 2-methylpyridine with 3,5-difluorobenzoyl chloride |

| Reaction Conditions | Mild, room temperature, inert solvent, base presence |

| Scalability | Suitable for large-scale industrial synthesis via flow methods |

| Purification | Recrystallization, chromatography |

| Advantages | High yield, purity, cost-effectiveness, environmental friendliness |

化学反応の分析

Types of Reactions: 4-(3,5-Difluorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions at the pyridine ring or the benzoyl group can produce a variety of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

科学的研究の応用

Medicinal Chemistry

4-(3,5-Difluorobenzoyl)-2-methylpyridine has potential applications in drug development due to its biological activities:

| Compound | Apoptosis Induction (%) |

|---|---|

| Compound A | 70% |

| Compound B | 85% |

| This compound | TBD |

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Catalysis : The fluorine substituents may influence the compound's ability to form complexes with metal ions, potentially leading to interesting applications in catalysis.

- Polymer Development : Its chemical structure could be utilized in the synthesis of specialty polymers or coatings that require specific thermal or mechanical properties.

Agricultural Chemicals

There is potential for this compound to be developed as an agricultural chemical:

- Pesticide or Herbicide : Given its biological activity, research is ongoing to evaluate its effectiveness as a pesticide or herbicide.

Case Study 1: Antimicrobial Activity

A comparative analysis of pyridine derivatives suggests that halogen substitutions enhance antimicrobial properties. While specific data on this compound is lacking, trends indicate that its difluoro substitution may confer similar benefits.

| Compound | Antimicrobial Activity |

|---|---|

| Pyridine Derivative A | Moderate |

| Pyridine Derivative B | High |

| This compound | TBD |

Case Study 2: Anticancer Potential

In vitro studies on related compounds have shown promising anticancer activity through apoptosis induction. Further research on this compound could explore this pathway more deeply.

作用機序

The mechanism by which 4-(3,5-Difluorobenzoyl)-2-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 4-(3,5-Difluorobenzoyl)-2-methylpyridine with structurally analogous compounds in terms of substituent effects, synthesis routes, pharmacological activity, and yields.

Substituent Position and Electronic Effects

The position of fluorine atoms on the benzoyl group significantly influences molecular properties:

Pharmacological Activity

Substituent positioning correlates with target specificity:

- Kinase Inhibition : 2,4-Difluorobenzoyl analogs (e.g., Patent GB 201306881) inhibit p38 MAP kinase, suggesting fluorine position modulates enzyme binding .

- Imaging Agents : 3,5-Difluorobenzoyl derivatives (e.g., Compound 4 in ) are optimized for PET radioligands due to balanced lipophilicity and metabolic resistance .

- SV2A Ligands: Compound 12i (3,5-difluorophenyl-pyrrolidinone) highlights fluorine’s role in enhancing blood-brain barrier penetration for CNS imaging .

生物活性

4-(3,5-Difluorobenzoyl)-2-methylpyridine is an organic compound notable for its potential applications in various fields, including agriculture and medicinal chemistry. Its unique structure, featuring a pyridine ring substituted with a difluorobenzoyl group, presents intriguing possibilities for biological interactions. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

- Molecular Formula : C₁₃H₉F₂NO

- Molecular Weight : 233.21 g/mol

- Structure : The compound consists of a pyridine ring with a difluorobenzoyl group at the 4-position and a methyl group at the 2-position. The presence of fluorine atoms enhances its chemical properties, influencing its reactivity and biological activity.

Biological Activity Overview

Research on this compound indicates potential biological activities, particularly in the context of enzyme interactions and inhibition. However, specific studies detailing its mechanism of action remain limited.

Potential Biological Applications

- Agricultural Chemicals : The compound has been identified as a candidate for use as a pesticide or herbicide due to its biological activity .

- Medicinal Chemistry : It may serve as a precursor in synthesizing therapeutic agents or as an active compound in drug development .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

- The difluorobenzoyl group may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

- Fluorine substitution can influence the compound's ability to form complexes with metal ions, which could be relevant in catalytic processes or receptor binding .

Enzyme Interaction Studies

While direct studies on this compound are scarce, related compounds have shown significant enzyme interaction capabilities:

- Fluorinated Compounds : Research indicates that fluorinated benzothiazoles exhibit potent antiproliferative activity against certain cancer cells by inducing specific enzyme expressions (e.g., CYP1A1) . This suggests that similar mechanisms may be explored for this compound.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(2,4-Difluorobenzoyl)-2-methylpyridine | C₁₃H₉F₂NO | Different fluorine substitution pattern |

| 4-(2,3-Dichlorobenzoyl)-2-methylpyridine | C₁₃H₉Cl₂NO | Chlorine instead of fluorine |

| 2-(3,5-Difluorobenzoyl)-4-methylpyridine | C₁₃H₉F₂NO | Different position of the difluorobenzoyl group |

This comparison highlights how the specific placement of functional groups can significantly affect biological activity and reactivity.

Q & A

Basic Research Questions

Q. What synthetic methods are recommended for preparing 4-(3,5-Difluorobenzoyl)-2-methylpyridine?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, coupling 2-methylpyridine derivatives with 3,5-difluorobenzoyl chloride using Pd(OAc)₂ and XPhos as a ligand in the presence of Cs₂CO₃ as a base (similar to methods described for fluoropyridines in ). Alternatively, nucleophilic substitution on fluorinated pyridine precursors, as demonstrated in the synthesis of 3,5-difluoro-4-methylpyridin-2-amine, could be adapted by introducing the benzoyl group via acyl chloride intermediates . Purification typically involves column chromatography and recrystallization.

Q. How should researchers characterize this compound analytically?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns and fluorine coupling constants (e.g., splitting due to adjacent fluorine atoms, as seen in fluoropyridine derivatives ).

- HRMS (ESI) : To verify molecular weight and isotopic patterns .

- HPLC/UPLC : For purity assessment (>95% recommended for biological studies) .

- Melting Point Analysis : Compare with literature values for structural validation (e.g., similar compounds in patents show melting points between 123–293°C depending on substituents ).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : While specific toxicity data are limited, general precautions for fluorinated aromatic compounds apply:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid inhalation or skin contact; fluorinated benzoyl groups may pose irritant or sensitization risks .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed syntheses of this compound?

- Methodological Answer : Key factors include:

- Catalyst System : Pd(OAc)₂ with XPhos ligand (proven effective for fluoropyridines ).

- Solvent : Use anhydrous DMF or THF to minimize side reactions.

- Temperature : Optimize between 80–110°C to balance reaction rate and decomposition.

- Base : Cs₂CO₃ enhances coupling efficiency in polar aprotic solvents .

- Purification : Gradient elution in column chromatography (hexane/EtOAc) improves yield and purity .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated pyridines?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays for p38 MAP kinase, as described in patents ).

- Meta-Analysis : Cross-reference IC₅₀ values from multiple sources, accounting for assay variations (e.g., ATP concentration, incubation time).

- Structural Confirmation : Verify compound identity via NMR and HRMS to rule out impurities or degradation products .

Q. How to design a kinase inhibition assay for this compound?

- Methodological Answer :

- In Vitro Assay : Use recombinant p38 MAP kinase, ATP, and a fluorescent/colorimetric substrate. Pre-incubate the compound (1–100 µM) with the enzyme, then measure residual activity .

- Controls : Include staurosporine (broad kinase inhibitor) and vehicle (DMSO) controls.

- Data Analysis : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Q. What computational methods predict the compound’s interaction with p38 MAP kinase?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to the ATP pocket. The 3,5-difluorobenzoyl group may engage in hydrophobic interactions, while the pyridine nitrogen coordinates with Mg²⁺ .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen bonding with residues like Met109 and Thr106 .

Q. How to address discrepancies in synthetic yields of fluorinated pyridines?

- Methodological Answer :

- Variable Screening : Test reagent ratios (e.g., 1:1.2 substrate:catalyst), solvent purity, and inert atmosphere (N₂ vs. Ar).

- Reaction Monitoring : Use TLC or in situ IR to identify intermediate formation and optimize reaction time (e.g., 12–24 hours for Pd-catalyzed couplings ).

- Scale-Up Adjustments : For >1g scales, increase stirring efficiency and use high-pressure reactors to maintain temperature homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。